molecular formula C25H25N3O4 B11564542 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

Cat. No.: B11564542
M. Wt: 431.5 g/mol
InChI Key: ORYFEWKXGZHWTQ-JVWAILMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylbenzoate with 4-methylphenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is primarily used in scientific research due to its unique chemical properties. It is utilized in:

Mechanism of Action

The mechanism of action for 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H25N3O4/c1-3-31-23-15-19(11-14-22(23)32-25(30)20-7-5-4-6-8-20)16-27-28-24(29)17-26-21-12-9-18(2)10-13-21/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+

InChI Key

ORYFEWKXGZHWTQ-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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